An In-depth Technical Guide to the Synthesis of N2,N2,N6,N6-tetramethyl-L-lysine
An In-depth Technical Guide to the Synthesis of N2,N2,N6,N6-tetramethyl-L-lysine
Introduction
N2,N2,N6,N6-tetramethyl-L-lysine, a derivative of the essential amino acid L-lysine, is a compound of significant interest in various fields of biochemical and pharmaceutical research. The methylation of lysine residues in proteins is a critical post-translational modification that modulates protein function, stability, and interaction with other biomolecules.[1][2] Specifically, the tetramethylated form serves as a valuable tool in studies involving protein structure and function, drug development, and as a standard in mass spectrometry-based proteomics for the identification and quantification of protein methylation.[1][3] This guide provides a comprehensive overview of the core synthetic methodologies for N2,N2,N6,N6-tetramethyl-L-lysine, with a focus on the underlying chemical principles, detailed experimental protocols, and analytical characterization.
Core Synthetic Strategy: Reductive Amination
The most prevalent and efficient method for the synthesis of N2,N2,N6,N6-tetramethyl-L-lysine is through reductive amination of L-lysine. This strategy involves the reaction of the primary amino groups of lysine with an aldehyde, typically formaldehyde, to form a Schiff base, which is subsequently reduced to the corresponding methylated amine. The process is repeated until all four labile protons on the two nitrogen atoms are replaced by methyl groups.
The Eschweiler-Clarke Reaction: A Classic and Robust Approach
The Eschweiler-Clarke reaction is a well-established and widely used method for the N-methylation of primary and secondary amines.[4][5][6] It utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation.[5][7]
Mechanism of Action
The reaction proceeds through a stepwise mechanism:
-
Iminium Ion Formation: The primary amine (either the N2 or N6 amino group of lysine) nucleophilically attacks the carbonyl carbon of formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (an imine), which is subsequently protonated by formic acid to yield an iminium ion.[4][7][8]
-
Hydride Transfer: Formic acid then acts as a hydride donor, transferring a hydride ion to the electrophilic carbon of the iminium ion. This reduction step generates the monomethylated amine and releases carbon dioxide, driving the reaction forward.[4][6][8]
-
Repetition to Tetramethylation: The process is repeated, with the secondary amine being more nucleophilic than the primary amine, leading to rapid subsequent methylations until the tertiary amine is formed at both the N2 and N6 positions.[9] A key advantage of the Eschweiler-Clarke reaction is that it inherently avoids the formation of quaternary ammonium salts, as a tertiary amine cannot form an iminium ion.[5][8]
Caption: Stepwise methylation of L-lysine via the Eschweiler-Clarke reaction.
Experimental Protocol: Eschweiler-Clarke Synthesis
Materials:
-
L-lysine hydrochloride
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve L-lysine hydrochloride in water.
-
Addition of Reagents: Add an excess of formic acid followed by an excess of formaldehyde solution to the lysine solution. A typical molar ratio is 1:10:10 (Lysine:Formic Acid:Formaldehyde).
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for several hours (typically 8-16 hours) until the evolution of carbon dioxide ceases.[10]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with concentrated hydrochloric acid to remove excess formic acid and formaldehyde by evaporation under reduced pressure.
-
Dissolve the residue in water and basify with a concentrated sodium hydroxide solution to a pH greater than 11.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
-
Further purification can be achieved by vacuum distillation or crystallization.
-
Alternative Reductive Amination Methods
While the Eschweiler-Clarke reaction is highly effective, alternative reducing agents can be employed in place of formic acid. These methods can offer milder reaction conditions.
Reductive Amination with Sodium Borohydride or Sodium Cyanoborohydride
Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaCNBH₃) are common reducing agents used for reductive amination.[11] NaCNBH₃ is particularly useful as it is more selective for the reduction of the iminium ion over the aldehyde, minimizing side reactions.[11]
Caption: General workflow for reductive amination using alternative reducing agents.
Experimental Protocol: Reductive Amination with Sodium Cyanoborohydride
Materials:
-
L-lysine
-
Formaldehyde (37% aqueous solution)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Methanol
-
Hydrochloric acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve L-lysine in methanol in a round-bottom flask.
-
Addition of Reagents: Add formaldehyde solution to the lysine solution, followed by the portion-wise addition of sodium cyanoborohydride while maintaining the temperature below 20°C.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by the slow addition of hydrochloric acid until the gas evolution ceases.
-
Neutralize the solution with sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary
| Parameter | Eschweiler-Clarke | NaCNBH₃ Method |
| Reagents | L-lysine, HCOOH, HCHO | L-lysine, NaCNBH₃, HCHO |
| Typical Yield | 84% - 100%[4] | Generally high, but can vary |
| Reaction Time | 8 - 18 hours[7] | 12 - 24 hours |
| Temperature | 80 - 110 °C[7][10] | Room Temperature |
| Key Advantage | Avoids quaternary salts[5][8] | Milder conditions |
| Consideration | Requires high temperature | NaCNBH₃ is toxic |
Analytical Characterization
Thorough characterization of the synthesized N2,N2,N6,N6-tetramethyl-L-lysine is crucial to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl groups attached to the nitrogen atoms. The N-methyl protons typically appear as singlets in the range of 2.2-2.8 ppm. The protons of the lysine backbone will also be present.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the N-methyl carbons, typically in the range of 40-50 ppm. The signals for the carbons of the lysine backbone will also be observed.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. Electrospray ionization (ESI) is a commonly used technique. The expected molecular weight for N2,N2,N6,N6-tetramethyl-L-lysine (C₁₀H₂₂N₂O₂) is approximately 202.3 g/mol .[12] The addition of two methyl groups to a primary amine results in a mass increase of 28 Da.[13]
Conclusion
The synthesis of N2,N2,N6,N6-tetramethyl-L-lysine is most effectively achieved through reductive amination, with the Eschweiler-Clarke reaction being a highly reliable and efficient method. While alternative methods using milder reducing agents like sodium cyanoborohydride are available, the classic approach offers the distinct advantage of preventing over-methylation to quaternary ammonium salts. Rigorous purification and comprehensive analytical characterization using NMR and mass spectrometry are essential to ensure the high purity required for research and drug development applications. This guide provides the foundational knowledge and practical protocols for the successful synthesis of this important methylated amino acid derivative.
References
-
Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. [Link]
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Protocol for reductive dimethylation of surface-exposed lysine residues. University of Leeds. [Link]
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Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. [Link]
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Eschweiler–Clarke reaction. Wikipedia. [Link]
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Eschweiler-Clarke reaction. Name-Reaction.com. [Link]
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Eschweiler-Clarke Reaction. NROChemistry. [Link]
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Schematic of the reductive methylation reaction showing addition of one... ResearchGate. [Link]
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New surface contacts formed upon reductive lysine methylation: Improving the probability of protein crystallization. Protein Science. [Link]
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Purification and functional characterization of a histone H3-lysine 4-specific methyltransferase. PubMed. [Link]
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Large-scale global identification of protein lysine methylation in vivo. Molecular & Cellular Proteomics. [Link]
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Eschweiler-Clarke Reaction. YouTube. [Link]
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Enrichment of histone tail methylated lysine residues via cavitand-decorated magnetic nanoparticles for ultra-sensitive proteomics. Nature Communications. [Link]
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Quantitative analysis of global protein lysine methylation by mass spectrometry. Current Protocols in Protein Science. [Link]
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Structural Consequences of Reductive Methylation of Lysine Residues in Hen Egg White Lysozyme. Holden Lab. [Link]
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A synthesis of N6,N6,N6-trimethyl-L-lysine dioxalate in gram amounts. PubMed. [Link]
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Novel Formaldehyde-Induced Modifications of Lysine Residue Pairs in Peptides and Proteins: Identification and Relevance to Vaccine Development. Molecular Pharmaceutics. [Link]
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A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. PubMed. [Link]
- Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
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Genetic Encoding of N6-(((Trimethylsilyl)methoxy)carbonyl)-L-lysine for NMR Studies. Australian National University. [Link]
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N6-Trimethyl-lysine metabolism. Structural identification of the metabolite 3-hydroxy-N6-trimethyl-lysine. Biochemical Journal. [Link]
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Genetic Encoding of N6-(((Trimethylsilyl)methoxy)carbonyl)-l-lysine for NMR Studies of Protein–Protein and Protein–Ligand Interactions. Journal of the American Chemical Society. [Link]
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Poly(L-Lysine). RCSI Repository. [Link]
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A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins. Frontiers in Molecular Biosciences. [Link]
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Lysine, N,N,N,O-4TMS. NIST WebBook. [Link]
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